molecular formula C16H15NO2 B1677067 2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile CAS No. 175135-47-4

2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile

Cat. No. B1677067
M. Wt: 253.29 g/mol
InChI Key: QJEJLARVLKHYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile” is a chemical compound with the CAS Number: 175135-47-4. It has a molecular weight of 253.3 and its IUPAC name is {4-[(4-methoxybenzyl)oxy]phenyl}acetonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 424.5±30.0 °C and a predicted density of 1.129±0.06 g/cm3 . It is soluble in DMF and DMSO .

Scientific Research Applications

Zirconium(IV) Chloride in Organic Synthesis

Zirconium(IV) chloride has been identified as an effective catalyst for the selective cleavage of p-methoxybenzyl (PMB) ethers and esters in acetonitrile. This method is notable for its fast reaction times and compatibility with a range of acid/base-sensitive protecting groups across various substrates such as carbohydrates, terpenes, and amino acids, resulting in good to high yields. This application showcases the potential for using 2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile in the synthesis and deprotection of sensitive molecules (G. Sharma, C. G. Reddy, P. Krishna, 2003).

Advanced Photolysis Techniques

The study of aryl enol radical cations through laser flash photolysis of 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile under acidic conditions has facilitated the detection of these enol radical cations. This research provides valuable insights into the reactivity and stability of radical cations in organic synthesis, offering a pathway to exploring novel reaction mechanisms and kinetics (N. P. Schepp, 2004).

Electrosynthesis Applications

Electrolysis of various benzyl compounds in acetonitrile has led to the synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, highlighting a paired electrosynthesis approach. This method underscores the utility of acetonitrile as a solvent in facilitating electrochemical reactions, which could be applied to the synthesis or modification of 2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile derivatives (B. Batanero, F. Barba, Avelino Martín, 2002).

Protective Group Strategies in Carbohydrate Chemistry

The regioselective reductive ring-opening of 4-methoxybenzylidene acetals of hexopyranosides, using sodium cyanoborohydride–trifluoroacetic acid in NN′-dimethylformamide or trimethylsilyl chloride in acetonitrile, provides access to novel protecting-group strategies. This research highlights the role of methoxybenzyl derivatives in the selective protection and deprotection of sugars, which is essential for the synthesis of complex carbohydrates and glycoconjugates (R. Johansson, B. Samuelsson, 1984).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P231, P222, P261, P305+P351+P338, P403+P233, P422, and P501 .

Future Directions

As an inducer of Oct3/4, this compound could be useful in regenerative medicine . It promotes the expression and stabilization of Oct3/4, and also enhances its transcriptional activity in human somatic cells . This makes it a potential tool for promoting pluripotency in various cell types.

properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJLARVLKHYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379176
Record name {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile

CAS RN

175135-47-4
Record name 4-[(4-Methoxyphenyl)methoxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.